molecular formula C11H14NNaO2S B2811706 Sodium;2-(4-cyclopentyl-1,3-thiazol-2-yl)propanoate CAS No. 2377031-60-0

Sodium;2-(4-cyclopentyl-1,3-thiazol-2-yl)propanoate

Cat. No.: B2811706
CAS No.: 2377031-60-0
M. Wt: 247.29
InChI Key: UOXRIHVGIITVMU-UHFFFAOYSA-M
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Description

Sodium;2-(4-cyclopentyl-1,3-thiazol-2-yl)propanoate is a chemical compound with the molecular formula C₁₁H₁₄NNaO₂S. It is a sodium salt derivative of a thiazole compound, characterized by the presence of a cyclopentyl group attached to the thiazole ring. This compound is of interest due to its potential biological activity and various applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;2-(4-cyclopentyl-1,3-thiazol-2-yl)propanoate typically involves the reaction of 4-cyclopentyl-1,3-thiazole with a suitable propanoic acid derivative in the presence of a base such as sodium hydroxide. The reaction conditions often include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Sodium;2-(4-cyclopentyl-1,3-thiazol-2-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Sodium;2-(4-cyclopentyl-1,3-thiazol-2-yl)propanoate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of sodium;2-(4-cyclopentyl-1,3-thiazol-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The cyclopentyl group may enhance the compound’s binding affinity and specificity for certain targets. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

  • Sodium;2-(4-methyl-1,3-thiazol-2-yl)propanoate
  • Sodium;2-(4-ethyl-1,3-thiazol-2-yl)propanoate
  • Sodium;2-(4-phenyl-1,3-thiazol-2-yl)propanoate

Uniqueness

Sodium;2-(4-cyclopentyl-1,3-thiazol-2-yl)propanoate is unique due to the presence of the cyclopentyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other thiazole derivatives, such as enhanced stability or specific interactions with biological targets .

Properties

IUPAC Name

sodium;2-(4-cyclopentyl-1,3-thiazol-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S.Na/c1-7(11(13)14)10-12-9(6-15-10)8-4-2-3-5-8;/h6-8H,2-5H2,1H3,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOXRIHVGIITVMU-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CS1)C2CCCC2)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14NNaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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